molecular formula C19H15N3O6S B2871579 3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922123-20-4

3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2871579
CAS No.: 922123-20-4
M. Wt: 413.4
InChI Key: NYKMAMPEEAPFQO-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a methanesulfonyl group at the 3-position and a 7-methoxybenzofuran moiety at the 5-position of the oxadiazole ring.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-26-14-8-4-5-11-10-15(27-16(11)14)18-21-22-19(28-18)20-17(23)12-6-3-7-13(9-12)29(2,24)25/h3-10H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKMAMPEEAPFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and oxadiazole rings. The benzofuran ring can be synthesized through palladium-catalyzed coupling reactions . The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran aldehydes or acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The methanesulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Oxadiazole Substituent Benzamide Substituent Biological Activity
Target Compound 7-Methoxybenzofuran 3-Methanesulfonyl Hypothesized antifungal
LMM5 4-Methoxyphenylmethyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (50 µg/mL)
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (100 µg/mL)
Compound 18 Dihydrobenzo[b][1,4]dioxin 3-Thiomethoxy Not reported

Table 2: Physicochemical Properties

Compound Purity (%) Solubility (Predicted) logP (Predicted)
Target Compound >95* Moderate ~3.5
LMM5 >95 Low (DMSO-dependent) ~4.2
Compound 18 95–100 Moderate ~3.8

*Assumed based on synthesis standards of analogs .

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